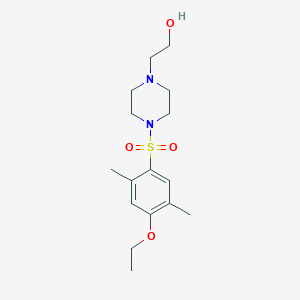
2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the CAS Number: 941869-73-4 . It has a molecular weight of 299.39 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of a similar compound, “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione”, was carried out in 95% ethanol at room temperature for 24 hours .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H21N3O3S/c1-19-13-4-2-12 (3-5-13)15-7-9-16 (10-8-15)20 (17,18)11-6-14/h2-5H,6-11,14H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds with piperazine moieties are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 299.39 .
Scientific Research Applications
Synthesis and Molecular Structure Analysis
An efficient synthesis method for a potent PPARpan agonist, which involves a complex seven-step synthesis process including a highly regioselective carbon-sulfur bond formation and an efficient cleavage of an aryl mesylate, was described by Guo et al. (2006) (Guo et al., 2006). This synthesis process may offer insights into methodologies that could potentially be applied or adapted for the synthesis of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol.
Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives (Kumara et al., 2017). Their research provides valuable insights into the molecular structure and reactive sites of similar compounds, which could be beneficial for understanding the properties and potential applications of this compound.
Medicinal Chemistry and Receptor Antagonism
Research on the structure-activity relationships of weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor, including compounds with moderate to high binding affinities, might provide a foundational understanding of how similar structures, including this compound, could interact with biological targets (Mella et al., 2017).
Chemical Reactions and Kinetics
Castro et al. (2001) studied the kinetics and mechanisms of reactions involving 4-nitrophenyl thionocarbonates and alicyclic amines, providing insights into the reaction pathways and rate-determining steps (Castro et al., 2001). This research could offer a deeper understanding of the chemical behavior and potential reactivity of this compound under various conditions.
properties
IUPAC Name |
2-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-23-16-6-7-17(15-5-3-2-4-14(15)16)24(21,22)19-10-8-18(9-11-19)12-13-20/h2-7,20H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSINJQTGWNFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

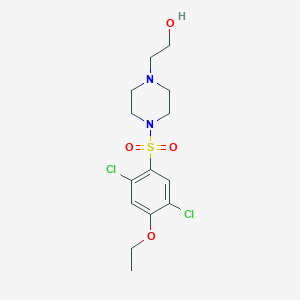
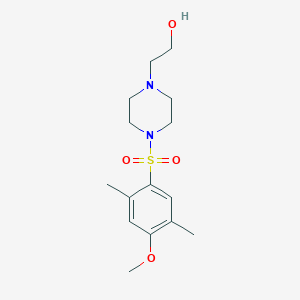
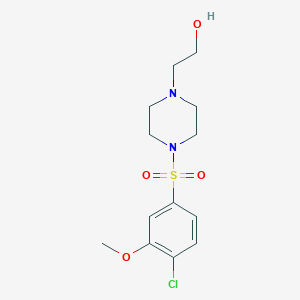

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)
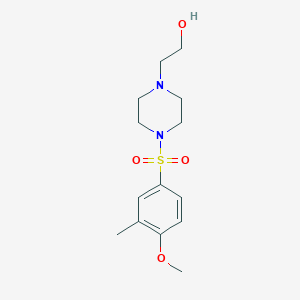
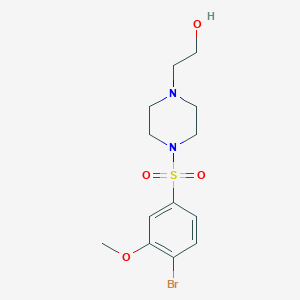
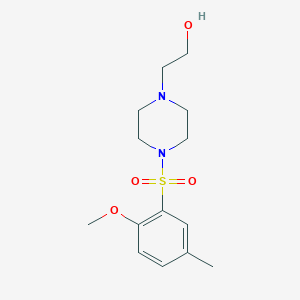

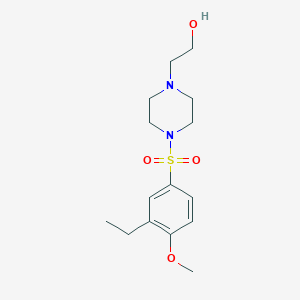
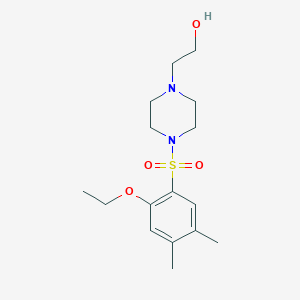
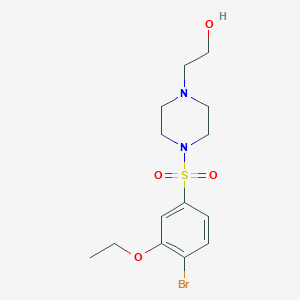
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
